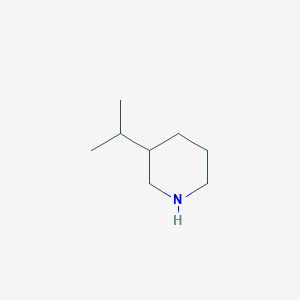

3-Isopropylpiperidine

Description

Properties

IUPAC Name |

3-propan-2-ylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-7(2)8-4-3-5-9-6-8/h7-9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKEYLVBZOQMOOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13603-18-4 | |

| Record name | 3-(propan-2-yl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 3-Isopropylpiperidine

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-Isopropylpiperidine

This compound, a substituted heterocyclic amine, represents a core structural motif in medicinal chemistry and organic synthesis. As a chiral secondary amine, its stereochemistry and physicochemical properties are pivotal in determining its interaction with biological targets and its utility as a synthetic building block. The piperidine ring is a privileged scaffold, appearing in numerous approved pharmaceuticals due to its favorable metabolic stability and ability to present substituents in a well-defined three-dimensional orientation. The 3-isopropyl substituent introduces chirality and lipophilicity, which can significantly influence a molecule's binding affinity, selectivity, and pharmacokinetic profile.

This guide provides a comprehensive analysis of the core physical properties of this compound. Moving beyond a simple recitation of data, we delve into the causal relationships between its structure and observable properties. We further provide standardized, field-proven methodologies for the experimental determination of these properties, ensuring that researchers can validate and expand upon this foundational knowledge.

Core Physicochemical Properties

A precise understanding of a compound's physical properties is the bedrock of its application in research and development. These parameters govern everything from reaction kinetics and purification strategies to formulation and bioavailability. The following table summarizes the key physical and chemical identifiers for this compound. Where precise experimental data is not publicly available, values are estimated based on established chemical principles and data from analogous structures, such as the parent piperidine molecule.

| Property | Value / Description | Source / Rationale |

| IUPAC Name | 3-(propan-2-yl)piperidine | [1] |

| Synonyms | This compound | [1] |

| CAS Number | 13603-18-4 | [1] |

| Molecular Formula | C₈H₁₇N | [1] |

| Molecular Weight | 127.23 g/mol | [1] |

| Boiling Point | Est. 175-180 °C | Rationale: Higher than piperidine (106 °C) due to increased molecular weight and van der Waals forces.[2] |

| Density | Est. ~0.85 g/mL | Rationale: Similar to piperidine (~0.86 g/mL), with a slight decrease expected due to the less dense alkyl substituent.[2] |

| pKa (conjugate acid) | Est. ~11.0 | Rationale: Similar to piperidine (pKa ~11.1), as the inductive effect of the 3-alkyl group has a minimal impact on the nitrogen's basicity.[2] |

| Solubility | Soluble in water and common organic solvents (e.g., ethanol, chloroform, ether). | Rationale: The polar N-H group allows for hydrogen bonding with water, while the C8 hydrocarbon structure ensures solubility in organic solvents.[2] |

| XLogP3-AA | 1.9 | [1] |

Spectroscopic Profile: The Signature of a Molecule

Spectroscopic analysis provides a "fingerprint" of a molecule, allowing for unambiguous identification and structural confirmation. The following sections detail the experimental and predicted spectral data for this compound.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides information on the molecular weight and fragmentation pattern of a compound. The experimental spectrum for this compound confirms its molecular weight.

-

Molecular Ion (M⁺•): A peak is observed at m/z = 127 , corresponding to the molecular weight of the compound (C₈H₁₇N).[1]

-

Key Fragmentation: The most significant fragmentation pathway for alkylpiperidines is the alpha-cleavage, involving the loss of an alkyl group adjacent to the nitrogen. For this compound, the loss of the isopropyl group (•CH(CH₃)₂) would lead to a prominent fragment. Another likely fragmentation is the loss of an ethyl group via ring cleavage.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. As a secondary amine, this compound exhibits characteristic absorption bands.

| Wavenumber (cm⁻¹) | Vibration Type | Description |

| ~3300 (broad) | N-H Stretch | A single, moderately broad peak characteristic of a secondary amine. Broadening is due to hydrogen bonding.[3] |

| 2960-2850 | C-H Stretch (sp³) | Strong, sharp absorptions corresponding to the C-H bonds of the piperidine ring and the isopropyl group. |

| ~1465 | C-H Bend | Scissoring and bending vibrations of the CH₂ and CH₃ groups. |

| ~1100 | C-N Stretch | A medium intensity peak corresponding to the stretching of the carbon-nitrogen bond. |

The vapor-phase IR spectrum available on public databases confirms these characteristic absorptions.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The structure of this compound is asymmetric, meaning all protons on the piperidine ring are chemically distinct. This leads to a complex spectrum with significant signal overlap, particularly in the 1.0-2.0 ppm region.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~3.1 - 2.5 | Multiplet | 3H | H2 (axial & eq), H6 (eq) | Protons alpha to the nitrogen are deshielded and appear downfield. |

| ~2.4 | Multiplet | 1H | H6 (axial) | The axial proton at C6 is typically more shielded than its equatorial counterpart. |

| ~1.9 - 1.5 | Multiplet | ~5H | H3, H4, H5, CH(isopropyl) | Complex region with overlapping signals from ring protons and the isopropyl methine. |

| ~1.1 | Multiplet | 1H | NH | The N-H proton signal is often broad and its position is concentration-dependent. |

| ~0.90 | Doublet | 6H | CH₃ (isopropyl) | The two methyl groups of the isopropyl substituent are diastereotopic and may appear as two distinct doublets, but are often seen as a single doublet. |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

Broadband decoupled ¹³C NMR shows a single peak for each unique carbon atom.[3]

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~54.5 | C2 | Carbon alpha to nitrogen. |

| ~47.0 | C6 | Carbon alpha to nitrogen. |

| ~43.0 | C3 | Carbon bearing the isopropyl group. |

| ~34.0 | C4 | Ring carbon. |

| ~32.5 | C H (isopropyl) | Methine carbon of the isopropyl group. |

| ~25.0 | C5 | Ring carbon. |

| ~20.0 | C H₃ (isopropyl) | The two methyl carbons are diastereotopic and may show slightly different chemical shifts. |

Experimental Methodologies: A Guide to Practice

The trustworthiness of physical property data hinges on robust and reproducible experimental protocols.[1] This section provides self-validating, step-by-step methodologies for determining the key physical properties of this compound.

Determination of Boiling Point (Microscale Method)

This method is ideal for small sample quantities and is based on the principle that a liquid's boiling point is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[4][5][6]

Protocol:

-

Preparation: Place approximately 0.5 mL of this compound into a small test tube (e.g., a Durham tube).

-

Capillary Inversion: Take a capillary tube sealed at one end and place it into the test tube with the open end down.

-

Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Heating: Suspend the assembly in a Thiele tube or an oil bath. Heat the apparatus gently and evenly.

-

Observation: As the liquid heats, trapped air will exit the capillary tube. Upon reaching the boiling point, a steady and rapid stream of bubbles will emerge from the capillary tip.

-

Measurement: Remove the heat source. The boiling point is the temperature recorded the instant the bubble stream stops and the liquid is drawn back into the capillary tube.

-

Validation: Repeat the measurement twice. The values should agree within 1-2 °C. Record the atmospheric pressure, as boiling points are pressure-dependent.

Determination of Density

The density of a liquid can be accurately determined using a digital density meter, which measures the oscillation frequency of a U-tube filled with the sample. The ASTM D4052 and D7777 standards provide a robust framework for this measurement.[7][8][9]

Protocol:

-

Calibration: Calibrate the digital density meter according to the manufacturer's instructions using dry air and deionized water at a known temperature (e.g., 20 °C).

-

Temperature Equilibration: Ensure the instrument's measuring cell is at the desired, stable temperature (e.g., 20 °C).

-

Sample Introduction: Introduce the this compound sample into the measuring cell using a syringe, ensuring no air bubbles are present. The instrument will automatically fill the U-tube.

-

Measurement: The instrument measures the oscillation period of the U-tube containing the sample. This period is directly related to the sample's density.

-

Data Recording: The instrument's software calculates and displays the density, typically in g/cm³ or kg/m ³.

-

Cleaning and Validation: Clean the cell thoroughly with appropriate solvents (e.g., ethanol followed by acetone) and dry with a stream of air. Perform triplicate measurements on a fresh sample to ensure reproducibility.

Determination of pKa by Potentiometric Titration

Potentiometric titration is the gold standard for pKa determination. It involves monitoring the pH of a solution of the base as a strong acid is incrementally added. The pKa is the pH at which the amine is 50% protonated.[1][10][11]

Protocol:

-

System Calibration: Calibrate a pH meter and electrode using standard buffers (e.g., pH 4.00, 7.00, and 10.00).[10]

-

Solution Preparation: Accurately prepare a dilute aqueous solution of this compound (e.g., 0.01 M) in a jacketed beaker to maintain a constant temperature.

-

Titration Setup: Place the calibrated pH electrode and a magnetic stir bar into the solution. Use a burette to add a standardized strong acid titrant (e.g., 0.1 M HCl).

-

Titration: Begin stirring and record the initial pH. Add small, precise increments of the HCl titrant, recording the pH after each addition once the reading has stabilized.

-

Data Analysis: Plot the recorded pH values (y-axis) against the volume of titrant added (x-axis).

-

pKa Determination: The pKa is determined from the titration curve. It is the pH value at the half-equivalence point (the point where half the volume of titrant required to reach the equivalence point has been added). The equivalence point is identified as the point of maximum slope on the curve, which can be found using the first derivative (ΔpH/ΔV).

-

Validation: Perform the titration in triplicate to ensure the pKa values are consistent.

Conclusion

This compound is a valuable chemical entity whose utility is fundamentally linked to its physical properties. This guide has provided a detailed overview of these properties, combining experimental data with scientifically grounded predictions to create a holistic profile. The basicity, defined by its pKa, dictates its behavior in physiological systems and as a catalyst. Its solubility and lipophilicity (XLogP) are critical predictors of its pharmacokinetic behavior. Finally, its unique spectroscopic fingerprint allows for its unambiguous identification and quality control. The provided experimental protocols offer a clear path for researchers to verify these properties in their own laboratories, ensuring a foundation of trust and accuracy in their scientific endeavors.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 541786, 3-(Propan-2-yl)piperidine.

- Nazare, V. (n.d.). Determination of Boiling Point (B.P). Vijay Nazare Chemistry Notes.

- Drawell. (n.d.). Sample Preparation for FTIR Analysis.

- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.

- Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination.

- Reich, H. J. (2021, October 20). 13C NMR Chemical Shifts. Organic Chemistry Data.

- LCS Laboratory Inc. (2014, January 22). Laboratory Test: Initial Boiling Point of Liquids by OECD 103 for SDS Preparation.

- Unknown. (n.d.). DETERMINATION OF BOILING POINTS.

- Avdeef, A., et al. (2013). Development of Methods for the Determination of pKa Values. Pharmaceutical Research, 30(8), 1-25.

- Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy.

- Emory University. (n.d.). Mass Spectrometry Ionization Methods.

- Nakov, N., et al. (2017). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin, 63(2), 21-27.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8082, Piperidine.

- University of Calgary. (n.d.). Ch13 - Sample IR spectra.

- Ayalytical Instruments, Inc. (n.d.). ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid.

- Mettler Toledo. (n.d.). Acid Dissociation Constant by Potentiometric Titration.

- Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization.

- Wikipedia. (2024). Electron ionization.

- Scribd. (n.d.). ASTM D 4052 Standard Test Method For Density.

- Matestlab. (2024, November 1). ASTM D1475 Standard Test Method for Density of Liquid Coatings, Inks, and Related Products.

- University of Calgary. (n.d.). Sample IR spectra.

Sources

- 1. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 2. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 5. cdn.juniata.edu [cdn.juniata.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 8. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 9. scribd.com [scribd.com]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 3-Isopropylpiperidine (CAS No. 13603-18-4): Synthesis, Characterization, and Applications

Abstract

The piperidine nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmaceuticals and natural products.[1][2] Its saturated, six-membered heterocyclic structure offers a versatile three-dimensional framework that can be functionalized to modulate pharmacokinetic and pharmacodynamic properties.[2] This guide provides an in-depth technical overview of 3-Isopropylpiperidine, a specific and valuable analog within this class. We will detail its fundamental chemical and physical properties, present a robust and validated protocol for its synthesis via catalytic hydrogenation, outline a comprehensive analytical workflow for its characterization, discuss its chemical reactivity, and explore its potential applications in research and drug development. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource on this important building block.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are paramount for its successful application in experimental work. This compound is registered under CAS number 13603-18-4.[3] Its core chemical identifiers and computed properties are summarized below.

Table 1: Chemical Identification of this compound

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 13603-18-4 | [3] |

| IUPAC Name | 3-propan-2-ylpiperidine | [3] |

| Molecular Formula | C₈H₁₇N | [3] |

| Molecular Weight | 127.23 g/mol | [3] |

| Canonical SMILES | CC(C)C1CCCNC1 | [3] |

| InChIKey | FKEYLVBZOQMOOV-UHFFFAOYSA-N |[3] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Notes |

|---|---|---|

| Appearance | Colorless to pale yellow liquid | Typical for secondary amines |

| Boiling Point | ~165-167 °C | Estimated based on similar structures |

| Density | ~0.85 g/cm³ | Estimated |

| Solubility | Soluble in most organic solvents (e.g., ethanol, dichloromethane, ethyl acetate). Slightly soluble in water. | Polarity is dominated by the hydrocarbon structure. |

| pKa | ~11 | Estimated for the conjugate acid; typical for secondary amines. |

Synthesis and Purification

The most direct and widely adopted method for synthesizing saturated N-heterocycles like this compound is the catalytic hydrogenation of their aromatic pyridine precursors.[4][5] This approach is favored for its high efficiency, atom economy, and the availability of the starting materials.

Retrosynthetic Approach

The logical disconnection for this compound leads directly to its aromatic precursor, 3-isopropylpyridine. The core transformation is the reduction of the pyridine ring.

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the hydrogenation of substituted pyridines and should be performed by trained personnel with appropriate safety precautions. [4][6]

-

Reactor Setup: To a suitable high-pressure reactor vessel (e.g., Parr hydrogenator), add 3-isopropylpyridine (1.0 eq).

-

Solvent and Catalyst Addition: Add glacial acetic acid as the solvent (approx. 5 mL per 1.0 g of substrate). The acidic solvent acts to protonate the pyridine, making it more susceptible to reduction. [4]Then, carefully add Platinum (IV) oxide (PtO₂, 5 mol%) under a stream of inert gas (e.g., Argon).

-

Hydrogenation: Seal the reactor. Purge the system several times with hydrogen gas (H₂) before pressurizing the vessel to 50-70 bar. Stir the reaction mixture vigorously at room temperature for 6-10 hours, or until hydrogen uptake ceases.

-

Catalyst Removal: Carefully depressurize the reactor and purge with an inert gas. Dilute the reaction mixture with a suitable solvent like ethyl acetate. Filter the mixture through a pad of celite to remove the platinum catalyst. Wash the celite pad with additional ethyl acetate.

-

Work-up: Combine the filtrates and carefully neutralize the acetic acid by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases. Perform this step in a separatory funnel.

-

Extraction: Separate the organic layer. Wash the aqueous layer with ethyl acetate (3x) to ensure complete extraction of the product.

-

Drying and Concentration: Combine all organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the resulting crude oil by vacuum distillation to obtain this compound as a clear, colorless liquid.

Analytical Characterization

Confirming the structure and purity of the synthesized product is a critical, self-validating step. A combination of spectroscopic techniques provides unambiguous evidence of the target molecule's identity.

Table 3: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~3.0 - 3.2 | m | 1H | H-2 (axial) | Deshielded by adjacent nitrogen. |

| ~2.5 - 2.7 | m | 2H | H-2 (eq), H-6 (axial) | Protons alpha to the nitrogen. |

| ~2.3 - 2.5 | m | 1H | H-6 (eq) | Proton alpha to the nitrogen. |

| ~1.5 - 1.8 | m | 1H | NH | Broad singlet, exchangeable with D₂O. |

| ~1.4 - 1.8 | m | 5H | H-3, H-4, H-5 | Complex overlapping signals of ring protons. |

| ~1.2 - 1.4 | m | 1H | -CH (CH₃)₂ | Isopropyl methine proton. |

| ~0.8 - 0.9 | d | 6H | -CH(CH₃ )₂ | Doublet due to coupling with the methine proton. Diastereotopic methyls may appear as two doublets. |

Table 4: Predicted ¹³C NMR and IR Spectral Data

| Technique | Signal/Frequency | Assignment | Rationale |

|---|---|---|---|

| ¹³C NMR | ~55 ppm | C-2 | Carbon adjacent to nitrogen. |

| ~48 ppm | C-6 | Carbon adjacent to nitrogen. | |

| ~40 ppm | C-3 | Substituted ring carbon. | |

| ~33 ppm | -C H(CH₃)₂ | Isopropyl methine carbon. | |

| ~30 ppm | C-5 | Ring carbon. | |

| ~25 ppm | C-4 | Ring carbon. | |

| ~20 ppm | -CH(C H₃)₂ | Isopropyl methyl carbons. | |

| IR (cm⁻¹) | ~3300 | N-H stretch | Characteristic of a secondary amine. [7] |

| 2960-2850 | C-H stretch (sp³) | Aliphatic C-H bonds from the ring and isopropyl group. [7] |

| | ~1450 | C-H bend | Methylene scissoring. |

Mass Spectrometry (MS): In Electron Impact (EI) mass spectrometry, this compound will show a molecular ion peak (M⁺) at m/z = 127. Key fragmentation patterns would include the loss of the isopropyl group (M-43) and alpha-cleavage adjacent to the nitrogen atom, which is characteristic of amines.

Chemical Reactivity and Applications

The chemical utility of this compound stems primarily from the nucleophilic and basic character of its secondary amine. This site serves as a handle for introducing a wide range of functional groups, making it a valuable scaffold in synthetic and medicinal chemistry.

Caption: Key derivatization pathways for this compound.

Role in Drug Development

Substituted piperidines are integral to numerous approved drugs, particularly those targeting the central nervous system (CNS), cancer, and infectious diseases. [2][8]The 3-substitution pattern is a common motif. The isopropyl group, in particular, provides moderate lipophilicity and steric bulk, which can be exploited to:

-

Enhance Binding Affinity: The steric profile can influence the orientation of the molecule within a target's binding pocket.

-

Modulate Pharmacokinetics: Increased lipophilicity can affect membrane permeability, protein binding, and metabolic stability. [2]* Serve as a Diversification Point: The piperidine ring provides a rigid scaffold from which the isopropyl group and N-substituent project into distinct vectors for probing biological space.

Analogs of substituted piperidines have demonstrated a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. [1][9]Therefore, this compound represents a valuable starting point for the synthesis of compound libraries aimed at discovering novel therapeutic agents.

Safety and Handling

This compound belongs to a class of compounds that requires careful handling. Based on aggregated GHS data for the compound and safety data for related piperidines, it should be treated as a hazardous substance. [3][10]

-

GHS Hazards: Flammable liquid and vapor (H226), Causes severe skin burns and eye damage (H314). [3]* Personal Protective Equipment (PPE): Always handle in a well-ventilated chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles/face shield. [10][11]* Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from heat, sparks, and open flames. [12]* Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Disclaimer: Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

This compound (CAS No. 13603-18-4) is a valuable chemical building block with significant potential for applications in organic synthesis and drug discovery. Its synthesis is readily achievable through well-established catalytic hydrogenation methods, and its structure can be definitively confirmed using standard analytical techniques. The reactivity of its secondary amine provides a versatile platform for the creation of diverse chemical libraries. Grounded in the proven success of the piperidine scaffold, this compound offers researchers a strategic starting point for developing novel molecules with potential therapeutic value.

References

Sources

- 1. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-(Propan-2-yl)piperidine | C8H17N | CID 541786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. mdpi.com [mdpi.com]

- 9. scispace.com [scispace.com]

- 10. carlroth.com [carlroth.com]

- 11. pentachemicals.eu [pentachemicals.eu]

- 12. sigmaaldrich.com [sigmaaldrich.com]

Authored by: A Senior Application Scientist

An In-Depth Technical Guide to the Molecular Structure of 3-Isopropylpiperidine

This guide provides a comprehensive technical examination of this compound, a substituted heterocyclic amine of significant interest in synthetic and medicinal chemistry. We will delve into its core structural features, stereochemical nuances, conformational dynamics, and spectroscopic signature. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this versatile molecular scaffold.

Fundamental Molecular Identity

This compound is a derivative of piperidine, a saturated six-membered heterocycle containing a nitrogen atom.[1] The parent piperidine ring is a ubiquitous structural motif found in a vast array of natural alkaloids and synthetic pharmaceuticals, including analgesics, antipsychotics, and antihistamines.[1][2][3] The introduction of an isopropyl group at the third position of the ring imparts specific steric and electronic properties that influence its chemical behavior and biological activity.

The IUPAC name for this compound is 3-(propan-2-yl)piperidine.[4] Its fundamental properties are summarized in the table below.

Table 1: Core Properties of this compound [4]

| Property | Value |

| Molecular Formula | C₈H₁₇N |

| Molecular Weight | 127.23 g/mol |

| CAS Number | 13603-18-4 |

| Appearance | Colorless liquid (predicted) |

| Boiling Point | Higher than piperidine (106 °C)[1] |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Topological Polar Surface Area | 12 Ų |

Stereochemistry: The Chiral Center at C3

A critical feature of the this compound structure is the presence of a chiral center at the C3 position of the piperidine ring. The carbon atom bonded to the hydrogen, the isopropyl group, and the C2 and C4 carbons of the ring is a stereocenter.[4] This chirality means that this compound exists as a pair of non-superimposable mirror images, known as enantiomers: (R)-3-isopropylpiperidine and (S)-3-isopropylpiperidine.

The existence of these enantiomers has profound implications in pharmacology. It is a well-established principle that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and toxicities due to the stereospecific nature of interactions with biological macromolecules like enzymes and receptors.[5][6] Therefore, the synthesis and characterization of enantiomerically pure forms of this compound derivatives are often crucial in drug development programs.

The separation of these enantiomers, a process known as optical resolution, is a non-trivial synthetic challenge. It typically involves forming diastereomeric salts by reacting the racemic amine with a chiral acid, such as mandelic acid or tartaric acid, followed by fractional crystallization.[7][8]

Conformational Analysis: The Chair Conformation and Substituent Effects

Like cyclohexane, the piperidine ring is not planar and preferentially adopts a chair conformation to minimize angular and torsional strain.[1] For this compound, this leads to a dynamic equilibrium between two principal chair conformers, distinguished by the orientation of the isopropyl group, which can be either axial or equatorial.

The relative stability of these two conformers is dictated by steric hindrance.

-

Equatorial Conformer: The isopropyl group points away from the ring, minimizing steric interactions. This is generally the more stable, lower-energy conformation.

-

Axial Conformer: The isopropyl group is oriented parallel to the axis of the ring, leading to significant steric clashes with the axial hydrogens at the C1 (if protonated) and C5 positions. These unfavorable interactions, known as 1,3-diaxial interactions, destabilize this conformer.

Caption: Conformational equilibrium of this compound.

Synthesis: Catalytic Hydrogenation of 3-Isopropylpyridine

The most direct and industrially scalable route to this compound is the catalytic hydrogenation of its aromatic precursor, 3-isopropylpyridine.[1] This reaction involves the reduction of the pyridine ring using molecular hydrogen in the presence of a heterogeneous metal catalyst.

The choice of catalyst is critical for achieving high yield and selectivity. Catalysts based on noble metals such as palladium (Pd), platinum (Pt), and rhodium (Rh) are highly effective.[2] Palladium on carbon (Pd/C) and platinum dioxide (PtO₂, Adam's catalyst) are commonly employed due to their high activity and relative cost-effectiveness. The reaction is typically performed under elevated hydrogen pressure and temperature to overcome the aromatic stability of the pyridine ring.

Caption: Synthesis of this compound via hydrogenation.

Experimental Protocol: Hydrogenation of 3-Isopropylpyridine

This protocol is a representative example and requires execution by trained personnel in a controlled laboratory setting.

-

Reactor Setup: A high-pressure hydrogenation vessel (e.g., a Parr autoclave) is charged with 3-isopropylpyridine (1.0 eq) and a suitable solvent, such as ethanol (EtOH) or acetic acid (AcOH). The solvent choice can influence reaction rates and catalyst activity.

-

Catalyst Addition: A catalytic amount of 5% or 10% Palladium on Carbon (Pd/C) is carefully added to the solution (typically 1-5 mol%). The catalyst is pyrophoric and must be handled with care under an inert atmosphere.

-

Reaction Conditions: The vessel is sealed, purged several times with nitrogen, and then pressurized with hydrogen gas to the desired pressure (e.g., 50-500 psi). The reaction mixture is heated to a specified temperature (e.g., 70-100 °C) and stirred vigorously to ensure efficient mass transfer.[10]

-

Monitoring: The reaction is monitored by observing the cessation of hydrogen uptake or by analytical techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Workup: Upon completion, the reactor is cooled to room temperature and carefully depressurized. The reaction mixture is filtered through a pad of celite to remove the heterogeneous catalyst.

-

Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude product can be purified by distillation under vacuum to yield pure this compound.

Spectroscopic Characterization

The molecular structure of this compound is unequivocally confirmed through a combination of spectroscopic techniques.[11] The expected data provides a unique fingerprint for the molecule.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | - N-H Proton: A broad singlet, typically in the 1-3 ppm range, which may exchange with D₂O. - Isopropyl CH: A multiplet (septet or similar) around 1.5-2.0 ppm. - Isopropyl CH₃: Two doublets around 0.8-1.0 ppm due to diastereotopicity. - Piperidine Ring Protons: A complex series of overlapping multiplets between 1.0-3.0 ppm. |

| ¹³C NMR | - Piperidine Carbons: Peaks expected in the 20-60 ppm range. - Isopropyl CH: A peak around 30-35 ppm. - Isopropyl CH₃: Two distinct peaks around 18-22 ppm. |

| IR Spectroscopy | - N-H Stretch: A moderate, sharp band around 3300-3400 cm⁻¹. - C-H Stretch (sp³): Strong bands just below 3000 cm⁻¹ (2850-2960 cm⁻¹). - N-H Bend: A band around 1600 cm⁻¹. |

| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A peak at m/z = 127. - Major Fragments: Loss of the isopropyl group (M-43) at m/z = 84, and other characteristic fragmentations of the piperidine ring. |

Note: Specific chemical shifts can vary based on the solvent and other experimental conditions.

Chemical Reactivity

The chemical reactivity of this compound is dominated by the lone pair of electrons on the secondary nitrogen atom, which makes it a moderately strong base and a good nucleophile.

-

N-Alkylation/Acylation: The secondary amine readily undergoes reactions with electrophiles. It can be alkylated with alkyl halides or reductively aminated with aldehydes and ketones. Acylation with acyl chlorides or anhydrides yields the corresponding N-acylpiperidines (amides).

-

Nucleophilic Substitution: As a nucleophile, it can participate in substitution reactions, for example, with activated aromatic systems.[12]

-

Steric Hindrance: The presence of the bulky isopropyl group at the adjacent C3 position can exert a degree of steric hindrance, potentially slowing the rate of reactions at the nitrogen compared to unsubstituted piperidine.[1] This steric influence can also be exploited to achieve diastereoselectivity in certain reactions.

Conclusion

This compound is a chiral, conformationally dynamic molecule whose structure is well-defined by modern analytical methods. Its synthesis is readily achieved through the hydrogenation of its pyridine precursor. The interplay of its stereochemistry, conformational preferences, and the nucleophilic character of its nitrogen atom makes it a valuable and versatile building block for the synthesis of more complex molecules, particularly within the realm of pharmaceutical and agrochemical research.[2][13] A thorough understanding of its fundamental molecular structure is paramount for any scientist seeking to incorporate this scaffold into drug design and development programs.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 541786, 3-(Propan-2-yl)piperidine.

- National Center for Biotechnology Information (n.d.). 2-Isopropylpiperidine. PubChem.

- National Center for Biotechnology Information (n.d.). N-Isopropylpiperidine. PubChem.

- Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(9), 2735.

- Wikipedia contributors. (2024, November 28). Piperidine. In Wikipedia, The Free Encyclopedia.

- PubChemLite. (n.d.). 1-isopropylpiperidine-3-carboxylic acid hydrochloride (C9H17NO2).

- Kwon, K., Kim, G., & Kim, S. K. (2020). Accurate conformational stability and cationic structure of piperidine determined by conformer-specific VUV-MATI spectroscopy. Physical Chemistry Chemical Physics, 22(39), 22469-22476.

- Horton, P. N., et al. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv.

- Google Patents. (n.d.). WO2009119700A1 - Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor.

- Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 41(2), 363-369.

- Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(41), 8056-8064.

- Lobato-García, C. E., et al. (2020). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. Journal of Molecular Structure, 1213, 128183.

- Cutignano, A., et al. (2023). Absolute Stereochemistry Determination of Bioactive Marine-Derived Cyclopeptides by Liquid Chromatography Methods: An Update Review (2018–2022). Marine Drugs, 21(2), 118.

- Google Patents. (n.d.). EP2269986A1 - Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor.

- Fries, D. S., Dodge, R. P., Hope, H., & Portoghese, P. S. (1982). Stereochemical studies on medicinal agents. 25. Absolute configuration and analgetic potency of beta-1,2-dimethyl-2-phenyl-4-(propionyloxy)piperidine enantiomers. Journal of Medicinal Chemistry, 25(1), 9-12.

- Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3583-3586.

- Cheméo. (n.d.). Chemical Properties of 3-Propyl-piperidine (CAS 13603-14-0).

- Um, I. H., et al. (2008). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 73(15), 5980-5986.

- Chad's Prep. (2020, October 7). 5.3 Molecules with Multiple Chiral Centers | Enantiomers, Diastereomers, and Meso Compounds | OChem [Video]. YouTube.

- Alcami, M., et al. (2004). Thermodynamic Conformational Analysis and Structural Stability of the Nicotinic Analgesic ABT-594. Journal of Computer-Aided Molecular Design, 18(2), 85-95.

- Moodley, K., et al. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pharmacy and Pharmacology, 9(29), 705-711.

- Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(41), 8056-8064.

- Zaragoza, F. (2021, October 12). Preparation of Piperidines, Part 2: Substituted at Position 3 [Video]. YouTube.

- International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 8(4).

- LibreTexts Chemistry. (n.d.). 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals.

- Patsnap. (n.d.). (R)-3-amino piperidine hydrochloride preparation method.

- Cheméo. (n.d.). Chemical Properties of Piperidine, 4,4'-(1,3-propanediyl)bis- (CAS 16898-52-5).

Sources

- 1. Piperidine - Wikipedia [en.wikipedia.org]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijnrd.org [ijnrd.org]

- 4. 3-(Propan-2-yl)piperidine | C8H17N | CID 541786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Stereochemical studies on medicinal agents. 25. Absolute configuration and analgetic potency of beta-1,2-dimethyl-2-phenyl-4-(propionyloxy)piperidine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals – Chemical Bonding and Organic Chemistry [openintrochemistry.pressbooks.tru.ca]

- 7. EP2269986A1 - Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor - Google Patents [patents.google.com]

- 8. (R)-3-amino piperidine hydrochloride preparation method - Eureka | Patsnap [eureka.patsnap.com]

- 9. Accurate conformational stability and cationic structure of piperidine determined by conformer-specific VUV-MATI spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. WO2009119700A1 - Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academicjournals.org [academicjournals.org]

3-Isopropylpiperidine synthesis pathways

An In-depth Technical Guide to the Synthesis of 3-Isopropylpiperidine

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as one of the most prevalent heterocyclic structures in FDA-approved pharmaceuticals.[1][2] Its unique conformational properties and ability to engage in key biological interactions make it a privileged motif in drug design. Within this class, 3-substituted piperidines are of particular interest, and this compound (CAS 13603-18-4) serves as a critical building block for a range of neurologically active agents and other complex molecules.[3] This guide provides an in-depth exploration of the primary synthetic pathways to this compound, designed for researchers, chemists, and professionals in drug development. We will dissect the strategic and mechanistic details behind each route, offering field-proven insights into experimental choices, from classical catalytic hydrogenations to modern asymmetric methodologies.

Strategic Overview: Accessing the this compound Core

The synthesis of this compound presents a classic challenge in heterocyclic chemistry: achieving regioselective functionalization of the piperidine ring. The principal strategies converge on two core concepts:

-

Functionalization of a Pre-formed Pyridine Ring: This is the most common and often most efficient approach. It involves starting with a 3-substituted pyridine derivative (such as 3-isopropylpyridine or a precursor like nicotinic acid) and subsequently reducing the aromatic ring to the saturated piperidine system.

-

Direct Alkylation of a Piperidine Ring: While conceptually simple, this route is fraught with challenges related to regioselectivity (C3 vs. N or C2/C4) and over-alkylation, making it a less-traveled path for this specific target.[4][5]

This guide will focus primarily on the more robust and industrially relevant pyridine-based routes, while also touching upon advanced methods for achieving stereocontrol, a critical consideration for pharmaceutical applications.

Pathway I: Catalytic Hydrogenation of 3-Isopropylpyridine

The most direct and atom-economical route to this compound is the catalytic hydrogenation of 3-isopropylpyridine. This transformation involves the saturation of the aromatic pyridine ring using molecular hydrogen in the presence of a metal catalyst.

Mechanistic Rationale and Catalyst Selection

The hydrogenation of a pyridine ring is a stepwise process occurring on the surface of a heterogeneous catalyst.[2] The pyridine molecule adsorbs onto the metal surface, followed by the sequential addition of hydrogen atoms to the ring, passing through di- and tetrahydropyridine intermediates before the final piperidine product is formed and desorbed.[2]

The choice of catalyst is paramount for achieving high yield and selectivity. Noble metal catalysts are highly effective, with the selection influencing the required reaction conditions (temperature, pressure).

-

Rhodium (Rh): Often considered the most active catalyst for pyridine reduction, allowing for mild conditions (low pressure and temperature).[1][6][7] Rhodium oxide (Rh₂O₃) has shown exceptional performance for a broad range of functionalized pyridines.[1][6][7]

-

Platinum (Pt): Platinum(IV) oxide (PtO₂, Adams' catalyst) is a classic and highly effective catalyst, typically requiring acidic conditions (e.g., in acetic acid) to prevent catalyst poisoning by the basic nitrogen atom.[2]

-

Palladium (Pd): Palladium on carbon (Pd/C) is also used, often requiring higher pressures and temperatures compared to rhodium or platinum. It can be effective in the presence of acids.[8]

-

Ruthenium (Ru) & Nickel (Ni): These catalysts are also employed, particularly in industrial settings, but often demand more forcing conditions (high pressures and temperatures).[9]

Data Presentation: Comparison of Catalytic Systems

| Catalyst System | Substrate Precursor | Solvent | Temperature (°C) | Pressure (bar) | Yield (%) | Reference |

| 5% Pd/C | Isopropyl Pyridine-3-ylcarbamate | Acetic Acid | 70 | 5 | 93.3 | [8] |

| Rh₂O₃ (0.5 mol%) | Alkyl Pyridines | Trifluoroethanol (TFE) | 40 | 5 | >99 | [1][7] |

| PtO₂ (5 mol%) | 3-Methylpyridine | Acetic Acid | Room Temp. | 70 | High | [2] |

| Raney Nickel | 3-Hydroxypyridine | Water | 150 | ~124 | High | [9] |

Experimental Protocol: Rhodium-Catalyzed Hydrogenation

This protocol is adapted from methodologies proven effective for various alkyl-substituted pyridines under mild conditions.[1][7]

Materials:

-

3-Isopropylpyridine

-

Rhodium(III) oxide (Rh₂O₃)

-

2,2,2-Trifluoroethanol (TFE)

-

Hydrogen gas (H₂)

-

High-pressure autoclave or hydrogenation vessel

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a high-pressure reaction vessel, add 3-isopropylpyridine (1.0 eq.).

-

Add Rh₂O₃ catalyst (0.5 mol%).

-

Add anhydrous TFE as the solvent (to a concentration of ~0.8 M).

-

Seal the reaction vessel and purge thoroughly with an inert gas (e.g., nitrogen, 3 cycles).

-

Pressurize the vessel with hydrogen gas to 5 bar.

-

Heat the reaction mixture to 40°C with vigorous stirring.

-

Maintain the reaction for 16 hours, monitoring hydrogen uptake.

-

Upon completion, cool the vessel to room temperature and carefully vent the excess hydrogen.

-

Purge the vessel with inert gas.

-

The reaction mixture can be analyzed directly by GC-MS to confirm conversion.

-

To isolate the product, filter the mixture through a pad of Celite® to remove the catalyst, washing with methanol or ethyl acetate.

-

Concentrate the filtrate under reduced pressure to yield crude this compound, which can be further purified by distillation.

Visualization: Hydrogenation Pathway

Caption: Direct synthesis of this compound via catalytic hydrogenation.

Pathway II: Synthesis from Nicotinic Acid Derivatives

Nicotinic acid (Pyridine-3-carboxylic acid) is an inexpensive and abundant industrial chemical, making it an attractive starting point for multi-step syntheses.[10][11] The key is to transform the carboxylic acid group into a functionality that allows for the introduction of the isopropyl group.

Sub-Pathway via 3-Cyanopyridine and Grignard Addition

A robust strategy involves the conversion of nicotinic acid to 3-cyanopyridine (nicotinonitrile), followed by a Grignard reaction to install the isopropyl group, and subsequent reduction.

Step 1: Synthesis of 3-Cyanopyridine 3-Cyanopyridine is readily prepared from nicotinamide via dehydration.[12] Nicotinamide itself is produced from nicotinic acid.

Step 2: Grignard Reaction and Reduction The nitrile group of 3-cyanopyridine is an excellent electrophile for nucleophilic attack by a Grignard reagent. Addition of isopropylmagnesium bromide will form a temporary imine intermediate. This intermediate is typically not isolated but is directly reduced in a subsequent step to the target piperidine.

Experimental Protocol: Grignard and Reduction Sequence

Materials:

-

3-Cyanopyridine

-

Isopropylmagnesium bromide (solution in THF or Et₂O)

-

Anhydrous solvent (THF or Et₂O)

-

Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)

-

Methanol (for NaBH₄ reduction)

-

Aqueous HCl, Aqueous NaOH

Procedure:

-

Grignard Addition:

-

To a flame-dried, three-neck flask under an inert atmosphere, add a solution of 3-cyanopyridine (1.0 eq.) in anhydrous THF.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add isopropylmagnesium bromide (1.1 eq.) dropwise, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor by TLC for the consumption of starting material.

-

-

Reduction:

-

Cool the reaction mixture back to 0°C.

-

If using NaBH₄: Slowly add methanol (4.0 eq.) to the mixture, followed by the portion-wise addition of sodium borohydride (2.0 eq.). Allow the reaction to warm to room temperature and stir overnight.

-

If using LiAlH₄: Carefully quench the Grignard reaction with a saturated aqueous solution of NH₄Cl before proceeding with a separate LiAlH₄ reduction protocol.[13]

-

-

Workup and Isolation:

-

Quench the reaction by the slow addition of water, followed by 1M NaOH.

-

Extract the aqueous layer with ethyl acetate or dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude oil can be purified by column chromatography or distillation to yield this compound.

-

Visualization: Nicotinic Acid to this compound

Caption: Multi-step synthesis starting from nicotinic acid.

Pathway III: Asymmetric Synthesis for Enantiopure Products

For pharmaceutical applications, controlling the stereochemistry of the 3-position is often critical for biological activity.[14] Modern catalytic methods provide elegant solutions for accessing enantioenriched 3-substituted piperidines. A leading-edge approach involves a rhodium-catalyzed asymmetric carbometalation.[15][16]

Strategic Approach: Asymmetric Reductive Heck Reaction

This advanced strategy involves a three-step sequence:[15][16]

-

Partial Reduction of Pyridine: Pyridine is first activated and partially reduced to a more reactive dihydropyridine derivative.

-

Rh-Catalyzed Asymmetric Carbometalation: A chiral rhodium catalyst mediates the addition of an isopropyl group (from a boronic acid source) to the dihydropyridine. This is a key enantiodetermining step, akin to a reductive Heck reaction.

-

Final Reduction: The resulting chiral tetrahydropyridine is then fully reduced to the target this compound.

This method offers high enantioselectivity and broad functional group tolerance, making it a powerful tool for creating libraries of chiral piperidine derivatives.

Experimental Protocol: Asymmetric Synthesis (Conceptual)

This protocol outlines the key transformations based on published literature.[15][16]

Materials:

-

Pyridine

-

Phenyl chloroformate

-

Sodium borohydride

-

Isopropylboronic acid

-

Chiral Rhodium Catalyst (e.g., [Rh(cod)₂]BF₄ with a chiral phosphine ligand)

-

Base (e.g., K₃PO₄)

-

Hydrogenation catalyst (e.g., Pd/C)

Procedure:

-

Synthesis of Phenyl Pyridine-1(2H)-carboxylate:

-

React pyridine with phenyl chloroformate.

-

Perform a selective reduction of the resulting pyridinium salt with NaBH₄ to yield the dihydropyridine precursor.

-

-

Asymmetric Carbometalation:

-

In a glovebox, charge a reaction vessel with the chiral Rh catalyst, a suitable chiral ligand, and a base.

-

Add the dihydropyridine precursor and isopropylboronic acid in an appropriate solvent (e.g., dioxane/water).

-

Heat the reaction mixture (e.g., to 80°C) until the starting material is consumed.

-

This step yields an enantioenriched N-protected 3-isopropyl-tetrahydropyridine.

-

-

Final Reduction and Deprotection:

-

Subject the tetrahydropyridine intermediate to catalytic hydrogenation (e.g., H₂, Pd/C) to saturate the remaining double bond and cleave the N-protecting group.

-

Purify via chromatography to obtain the enantiopure this compound.

-

Visualization: Asymmetric Synthesis Workflow

Caption: Workflow for the stereoselective synthesis of this compound.

Conclusion and Outlook

The synthesis of this compound can be approached through several viable pathways, each with distinct advantages.

-

Direct Hydrogenation of 3-isopropylpyridine stands out for its simplicity and efficiency, making it ideal for large-scale production where the starting material is available.

-

Synthesis from Nicotinic Acid offers flexibility and relies on a cheap, abundant feedstock, though it requires multiple synthetic steps. The Grignard addition to 3-cyanopyridine is a particularly effective variant.

-

Asymmetric Catalysis represents the state-of-the-art for producing enantiomerically pure this compound, a critical requirement for modern drug development. While more complex and costly, this route provides unparalleled control over stereochemistry.

The optimal choice of synthesis will depend on the specific requirements of the project, balancing factors such as cost, scale, required purity, and, most importantly, the need for stereochemical control. As demand for complex and precisely structured pharmaceutical agents grows, the development of even more efficient and selective methods for constructing substituted piperidine cores will remain a key focus of chemical research.

References

- Todd, R. D. (1982). The Regioselective 3-Alkylation of Piperidine. Old Dominion University. URL

- Various Authors. (2017). Procedure for N-alkylation of Piperidine?

- BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 2-(Aminomethyl)piperidine. BenchChem. URL

- Tanaka, K. et al. (2009). Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor.

- Freed, M. E. (1982). N-alkyl-piperidine DERIVATIVES.

- Todd, R. D. (1982). The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons. URL

- Li, X. et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. URL

- Wang, Z. et al. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis. Organic & Biomolecular Chemistry. URL

- BenchChem. (2025). Stereoselective Synthesis of 3-Pentylpiperidine: Application Notes and Protocols. BenchChem. URL

- Rylander, P. N., & Himelstein, N. (1968). Catalytic hydrogenation of 3- and 4-hydroxy pyridines.

- He, C. et al. (2021). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. The University of Liverpool Repository. URL

- He, C. et al. (2021). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. URL

- Foley, D. et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of N-protected methyl substituted pipecolinates. Organic & Biomolecular Chemistry. URL

- BenchChem. (2025). Catalytic Hydrogenation of 3-Methylpyridine to 3-Methylpiperidine: Application Notes and Protocols. BenchChem. URL

- Che, C. et al. (2010). Stereoselective synthesis of piperidine derivatives.

- He, C. et al. (2021). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions.

- Various Authors. (2024). Stereoselective Synthesis of Piperidines.

- LookChem. 3-CYANOPYRIDINE. LookChem. URL

- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 541786, 3-(Propan-2-yl)piperidine. PubChem. URL

- Tanner, D. D. (1972). Preparation of 3-cyanopyridine.

- Winsten, S. (1957). Method of reducing 3-hydroxypyridine and its derivatives.

- Tu, S. et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Semantic Scholar. URL

- Szymańska, K. et al. (2022).

- Magano, J. et al. (2020). Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. Organic Syntheses. URL

- Shive, W., & Glenn, R. A. (1946). Synthesis of nicotinic compounds.

- Zaragoza, F. (2023).

- Beck, F. et al. (1993). Method for preparing 3-aminopyridines from 3-nitropyridines.

- Allen, C. F. H., & Wolf, C. N. (1955). 3-aminopyridine. Organic Syntheses. URL

- Zaragoza, F. (2022).

- Deshmukh, M. et al. (2011). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Scholars Research Library. URL

- Kaur, M. et al. (2014). Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica. URL

- Comins, D. L., & Dehghani, A. (1992). Novel reduction of 3-hydroxypyridine and its use in the enantioselective synthesis of (+)-pseudoconhydrine and (+)-N-methylpseudoconhydrine.

- Berg, J. R. (1950). UNITED STATES PATENT OFFICE.

- Campaigne, E. (2019). Synthesis of 3-cyanopyridine. ChemicalBook. URL

- Davidson, W. S., & Fitch, W. L. (1986). Characterization of the reduction of 3-acetylpyridine adenine dinucleotide phosphate by benzyl alcohol catalyzed by aldose reductase. PubMed. URL

Sources

- 1. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 3-(Propan-2-yl)piperidine | C8H17N | CID 541786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. "The Regioselective 3-Alkylation of Piperidine" by Richard Dunn Todd [digitalcommons.odu.edu]

- 5. digitalcommons.odu.edu [digitalcommons.odu.edu]

- 6. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. WO2009119700A1 - Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor - Google Patents [patents.google.com]

- 9. US2802007A - Method of reducing 3-hydroxypyridine and its derivatives - Google Patents [patents.google.com]

- 10. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. Synthesis of 3-cyanopyridine_Chemicalbook [chemicalbook.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. WO2010077798A2 - Stereoselective synthesis of piperidine derivatives - Google Patents [patents.google.com]

- 15. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Significance of the 3-Alkylpiperidine Scaffold

An In-Depth Technical Guide to the Retrosynthetic Analysis of 3-Isopropylpiperidine

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast number of pharmaceuticals and natural products.[1][2][3] Its saturated, six-membered heterocyclic structure provides a versatile scaffold that can be functionalized to modulate physicochemical properties such as lipophilicity and basicity, which are critical for pharmacokinetic profiles.[2] The 3-substituted piperidines, in particular, are prevalent motifs in centrally active agents and other therapeutic compounds.[4] this compound, a simple yet representative member of this class, serves as an excellent case study for exploring the strategic planning involved in modern organic synthesis. This guide provides a comprehensive retrosynthetic analysis of this compound, detailing the logic of bond disconnection and presenting field-proven synthetic protocols.

Core Retrosynthetic Analysis: Deconstructing this compound

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials by breaking bonds and using functional group interconversions (FGIs).[5][6] For this compound, we can envision several logical disconnections.

Primary Disconnections

The most apparent retrosynthetic strategies involve disconnecting the piperidine ring itself or the isopropyl side chain. This leads to two primary synthetic approaches: formation of the C-N bonds to construct the ring, or formation of the C-C bond of the isopropyl group.

Caption: Primary retrosynthetic disconnections for this compound.

A deeper analysis reveals that the most convergent and efficient routes often involve starting with a pre-formed pyridine ring and modifying it. This simplifies the synthesis by avoiding complex cyclization steps.

Strategy 1: Heteroaromatic Reduction Approach (C-N Ring Intact)

This is arguably the most direct and common approach. The core idea is to disconnect the saturated piperidine ring back to its aromatic precursor, 3-isopropylpyridine. This simplifies the problem to the synthesis of the substituted pyridine, followed by its reduction.

Caption: Retrosynthetic pathway starting from 3-isopropylpyridine.

Forward Synthesis: Catalytic Hydrogenation of 3-Isopropylpyridine

The reduction of the pyridine ring is a well-established transformation. However, it can be challenging due to the aromatic stability of the heterocycle and the potential for catalyst poisoning by the nitrogen lone pair.[7]

Expertise & Experience: The choice of catalyst and reaction conditions is critical. Platinum and rhodium catalysts are often more effective than palladium for pyridine hydrogenation.[1][7] Acidic conditions can protonate the nitrogen, facilitating reduction but may not be compatible with all substrates. The use of rhodium oxide (Rh₂O₃) under mild conditions has proven effective for a broad range of functionalized pyridines.[7][8]

Trustworthiness: The protocol below is a robust method that ensures complete saturation of the pyridine ring with high efficiency.

Experimental Protocol: Hydrogenation of 3-Isopropylpyridine

-

Catalyst Preparation: To a glass vial equipped with a stirrer bar, add 3-isopropylpyridine (0.8 mmol) and rhodium(III) oxide (1.0 mg, 0.5 mol%).

-

Solvent Addition: Degas the vial and add trifluoroethanol (TFE) (1.0 mL). Briefly flush the mixture with nitrogen.

-

Hydrogenation: Place the vial in an autoclave. Purge the autoclave with hydrogen gas three times. Pressurize the autoclave to 5 bar with hydrogen.

-

Reaction: Stir the reaction mixture at 40°C for 16 hours.

-

Work-up: After cooling and carefully venting the autoclave, the reaction mixture can be analyzed directly or filtered through a pad of celite to remove the catalyst, followed by solvent evaporation to yield this compound.

| Parameter | Value/Condition | Rationale |

| Catalyst | Rh₂O₃ | Highly effective for pyridine reduction under mild conditions.[7][8] |

| Solvent | Trifluoroethanol (TFE) | Polar, non-coordinating solvent that can stabilize the catalyst. |

| Pressure | 5 bar H₂ | Mild pressure, accessible with standard laboratory equipment.[9] |

| Temperature | 40°C | Low temperature minimizes side reactions.[9] |

Strategy 2: C-C Bond Formation on a Piperidine Precursor

This strategy involves forming the C(3)-C(isopropyl) bond on a pre-existing piperidine or a piperidine precursor. This can be achieved through several methods, including alkylation of an enamine equivalent or addition of an organometallic reagent to an electrophilic piperidine derivative.

Sub-strategy 2a: Alkylation of a Piperideine Intermediate

A less common but regioselective method involves the formation of a Δ²-piperideine (an enamine within the ring), followed by its alkylation.[10]

Caption: Retrosynthetic pathway via a piperideine intermediate.

Expertise & Experience: This route is synthetically challenging due to the instability of the piperideine intermediate.[10] The generation of the enamide anion requires a strong, non-nucleophilic base like lithium diisopropylamide (LDA). The subsequent reduction of the resulting 3-alkyl-Δ²-piperideine is necessary to obtain the final product. While academically interesting, the low yields reported make this a less practical approach for large-scale synthesis.[10]

Sub-strategy 2b: Organometallic Addition to a Pyridine Derivative (Enantioselective)

A highly modern and powerful strategy involves the enantioselective addition of an organometallic reagent to an activated pyridine derivative. Researchers have developed a rhodium-catalyzed asymmetric reductive Heck reaction that allows for the synthesis of enantioenriched 3-substituted piperidines.[11][12][13]

Trustworthiness: This three-step process provides excellent enantiocontrol and broad functional group tolerance, making it a state-of-the-art method for accessing chiral 3-alkylpiperidines.[13]

Experimental Protocol: Enantioselective Synthesis via Asymmetric Carbometalation

Step 1: Synthesis of Phenyl Pyridine-1(2H)-carboxylate [13]

-

Reaction Setup: To a solution of sodium borohydride (20.0 mmol) and pyridine (20 mmol) in methanol (50 mL) at -78 °C, add phenyl chloroformate (20 mmol) dropwise under a nitrogen atmosphere.

-

Reaction: Maintain the mixture at -78 °C for 3 hours.

-

Work-up: Quench with water (50 mL) and extract with diethyl ether (2 x 30 mL). The combined organic layers are washed sequentially with 1N NaOH and 1N HCl, dried over sodium sulfate, and concentrated to yield the dihydropyridine intermediate.

Step 2: Rh-Catalyzed Asymmetric Reductive Heck Reaction [13]

-

Catalyst Preparation: In a glovebox, combine [Rh(COD)Cl]₂ (0.0125 mmol), (R)-DTBM-SEGPHOS (0.0275 mmol), toluene (0.25 mL), THP (0.25 mL), H₂O (0.25 mL), and aqueous CsOH (1.0 mmol). Stir at 70 °C for 10 minutes.

-

Reaction: Add isopropylboronic acid (1.5 mmol) followed by the dihydropyridine from Step 1 (0.5 mmol). Stir at 70 °C for 20 hours.

-

Work-up: Cool to room temperature, dilute with diethyl ether, and pass through a plug of silica gel. Purify by flash chromatography to afford the 3-isopropyltetrahydropyridine.

Step 3: Reduction to this compound

-

Hydrogenation: The resulting tetrahydropyridine can be reduced under standard hydrogenation conditions (e.g., H₂, Pd/C in methanol) to yield the final this compound.

| Parameter | Value/Condition | Rationale |

| Pyridine Activation | Phenyl chloroformate/NaBH₄ | Forms a dihydropyridine, which is susceptible to carbometalation.[13] |

| Catalyst System | [Rh(COD)Cl]₂ / Chiral Ligand | Enables highly enantioselective addition of the boronic acid.[11][12] |

| Isopropyl Source | Isopropylboronic acid | Readily available organoboron reagent suitable for cross-coupling. |

| Final Reduction | H₂, Pd/C | Standard and efficient method for reducing the remaining double bond. |

Summary and Outlook

The retrosynthetic analysis of this compound reveals several viable synthetic pathways.

| Synthetic Strategy | Key Precursor | Pros | Cons |

| Heteroaromatic Reduction | 3-Isopropylpyridine | Direct, reliable, high-yielding. | Requires synthesis of the substituted pyridine. |

| Piperideine Alkylation | Piperidine | Regioselective at C3. | Unstable intermediates, low yields.[10] |

| Asymmetric Carbometalation | Pyridine | Highly enantioselective, modern.[13] | Multi-step, requires specialized catalyst. |

For the synthesis of racemic this compound, the catalytic hydrogenation of 3-isopropylpyridine stands out as the most efficient and scalable method. For applications requiring high enantiopurity, the rhodium-catalyzed asymmetric carbometalation represents the cutting edge, providing access to chiral 3-substituted piperidines with excellent control. This guide illustrates that a thorough retrosynthetic analysis, grounded in an understanding of reaction mechanisms and modern synthetic methods, is essential for the strategic and successful synthesis of important pharmaceutical scaffolds.

References

- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link][1][3]

- PubChem. (n.d.). 3-(Propan-2-yl)piperidine. PubChem Compound Summary for CID 541786.

- Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry-Section A, 7(2), 163-189. [Link][14]

- Todd, R. D. (1982). The Regioselective 3-Alkylation of Piperidine. Old Dominion University. [Link][10]

- Rylander, P. N., & Himelstein, N. (1968). U.S. Patent No. 3,408,354. Washington, DC: U.S.

- Kemistry. (2020, July 6). Anti-Obesity Drugs | Retrosynthetic Analysis | Organic Chemistry [Video]. YouTube. [Link][5]

- Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 41(2), 365-371. [Link]

- Sprauer, J. W. (1972). U.S. Patent No. 3,644,380. Washington, DC: U.S.

- Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. [Link][11]

- ResearchGate. (n.d.).

- Zhang, Y. (2020). Basics of Retrosynthetic Analysis. Journal of Student Research. [Link][6]

- Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. J. Am. Chem. Soc.[Link][12]

- Szymański, P., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link][2]

- Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Arkivoc, 2005(i), 137-142. [Link]

- Jones, C., et al. (2019). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. The University of Liverpool Repository. [Link][7]

- Jui, N. T., et al. (2020).

- Jones, C., et al. (2019). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. [Link][8]

- Wang, Y., et al. (2019).

- 3D Chemistry. (2020, September 22). introduction to Retrosynthesis | Disconnection approach | staurt warren| chp 2 lec#1 | 3D Chemistry [Video]. YouTube. [Link]

- Zhou, L., et al. (2012). Enantioselective synthesis of 2-substituted and 3-substituted piperidines through a bromoaminocyclization process.

- Zheng, Y., et al. (2012). Biosynthesis of nicotinic acid from 3-cyanopyridine by a newly isolated Fusarium proliferatum ZJB-09150.

- Li, W., et al. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Organic Letters. [Link][15]

- Atabey, H., & Al-Zoubi, R. M. (2021). Highly Selective Gas-Phase Catalytic Hydrogenation of Acetone to Isopropyl Alcohol. MDPI. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enantioselective synthesis of 2-substituted and 3-substituted piperidines through a bromoaminocyclization process - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. youtube.com [youtube.com]

- 6. icj-e.org [icj-e.org]

- 7. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 8. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. digitalcommons.odu.edu [digitalcommons.odu.edu]

- 11. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]

- 12. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 13. pdf.benchchem.com [pdf.benchchem.com]

The Synthetic Alchemist's Guide to 3-Alkylpiperidine Derivatives: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Legacy of the Piperidine Scaffold

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a titan in the world of medicinal chemistry. Its derivatives are not merely common; they are foundational, appearing in a vast number of pharmaceuticals and naturally occurring alkaloids.[1][2] The strategic placement of substituents on this versatile scaffold allows for the fine-tuning of pharmacological properties, making it a privileged structure in drug discovery. Among the various substituted piperidines, the 3-alkyl motif holds particular significance, forming the core of numerous therapeutic agents with diverse biological activities, including anticancer, antipsychotic, and anticonvulsant properties.[3][4]

This in-depth technical guide, designed for the discerning researcher and drug development professional, moves beyond a simple recitation of synthetic methods. As a Senior Application Scientist, my objective is to provide a narrative grounded in causality, explaining not just how to synthesize these valuable compounds, but why certain experimental choices are made. We will delve into the core strategies for the discovery and stereoselective synthesis of 3-alkylpiperidine derivatives, presenting detailed, self-validating protocols and a comparative analysis of their strengths and limitations.

Chapter 1: The Strategic Dearomatization of Pyridines – A Direct Approach

One of the most direct and widely utilized strategies for the synthesis of 3-alkylpiperidines is the reduction of readily available 3-alkylpyridine precursors. This approach, while conceptually simple, presents significant challenges, particularly concerning the control of stereochemistry.

Catalytic Hydrogenation: The Workhorse of Pyridine Reduction

The catalytic hydrogenation of 3-alkylpyridines is a robust method for accessing racemic or achiral 3-alkylpiperidines. The reaction is typically performed using heterogeneous catalysts under a hydrogen atmosphere.

Experimental Protocol 1: General Hydrogenation of 3-Alkylpyridine

Objective: To synthesize 3-alkylpiperidine via catalytic hydrogenation of the corresponding 3-alkylpyridine.

Materials:

-

3-Alkylpyridine (e.g., 3-methylpyridine, 3-ethylpyridine)

-

Platinum(IV) oxide (PtO₂, Adam's catalyst) or Palladium on carbon (Pd/C)

-

Ethanol (EtOH) or Acetic Acid (AcOH)

-